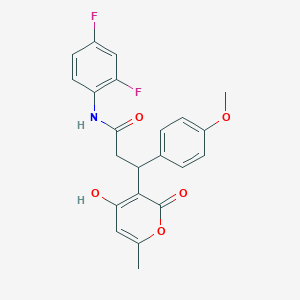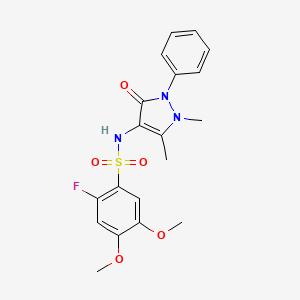![molecular formula C24H19BrN2O7 B11050540 3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)
3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This complex compound features a fused furochromene ring system with various functional groups. Its full chemical name is quite a mouthful, but let’s break it down:
3-(3-bromo-4,5-dimethoxyphenyl): This part of the molecule contains a bromine atom and two methoxy groups attached to a phenyl ring.
N-(5-methyl-1,2-oxazol-3-yl): Here, we have an oxazole ring with a methyl group attached.
4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: The core structure consists of a furochromene ring fused with a carbonyl group (oxo) and an amide functionality.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following transformations:
Bromination: Start with 3,4,5-trimethoxybenzaldehyde and brominate it to obtain 3-bromo-4,5-dimethoxybenzaldehyde.
Oxazole Formation: React the brominated aldehyde with methylamine and glyoxal to form the N-(5-methyl-1,2-oxazol-3-yl) moiety.
Furochromene Formation: Cyclize the oxazole-containing compound with a suitable precursor to form the furochromene ring system.
Amidation: Finally, introduce the carboxamide group to complete the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps outlined above provide a foundation for large-scale preparation.
Analyse Des Réactions Chimiques
This compound can participate in various reactions:
Oxidation: The phenolic methoxy groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: The bromine atom can undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and regioselectivity. For example, reduction could yield a dihydrofurochromene derivative.
Applications De Recherche Scientifique
This compound’s versatility makes it valuable in various fields:
Medicine: Investigate its potential as an anticancer agent or for other therapeutic purposes.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Consider applications in materials science or drug development.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C24H19BrN2O7 |
|---|---|
Poids moléculaire |
527.3 g/mol |
Nom IUPAC |
3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C24H19BrN2O7/c1-11-8-17(27-34-11)26-23(28)22-18(12-9-14(25)21(31-3)16(10-12)30-2)19-20(33-22)13-6-4-5-7-15(13)32-24(19)29/h4-10,18,22H,1-3H3,(H,26,27,28) |
Clé InChI |
AKTGGYQQPACBDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11050465.png)



![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide](/img/structure/B11050489.png)
![1-cycloheptyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050494.png)
![7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)
![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)

![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)
![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)